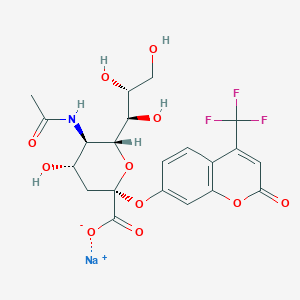
CF3MU-Neu5Ac Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves multiple steps. The starting material, 4-trifluoromethylumbelliferone, undergoes glycosylation with N-acetylneuraminic acid in the presence of a suitable glycosyl donor and catalyst. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including purity testing and stability assessments .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt primarily undergoes enzymatic hydrolysis reactions. It is specifically cleaved by sialidases, resulting in the release of 4-trifluoromethylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require the presence of sialidases, buffer solutions to maintain pH, and controlled temperatures to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .
Major Products Formed
The major product formed from the enzymatic cleavage of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is 4-trifluoromethylumbelliferone, which exhibits strong fluorescence. This property is exploited in various assays to measure sialidase activity .
Scientific Research Applications
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves its enzymatic cleavage by sialidases. The sialidase enzyme recognizes and binds to the sialic acid moiety of the compound, catalyzing the hydrolysis of the glycosidic bond. This reaction releases 4-trifluoromethylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the sialidase activity, allowing for quantitative measurement .
Comparison with Similar Compounds
4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is unique due to its trifluoromethyl group, which enhances its fluorescence properties compared to other similar compounds. Some similar compounds include:
4-Methylumbelliferyl-α-D-N-acetylneuraminic Acid: Lacks the trifluoromethyl group, resulting in lower fluorescence intensity.
2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic Acid: Another fluorogenic substrate with different fluorescence characteristics.
These compounds are also used in sialidase assays but may differ in sensitivity and specificity due to their structural variations .
Properties
Molecular Formula |
C21H21F3NNaO11 |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1 |
InChI Key |
BTQBNKHNJNDOSZ-KEIUTPEISA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


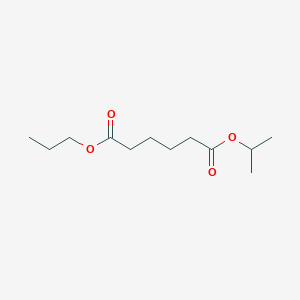
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
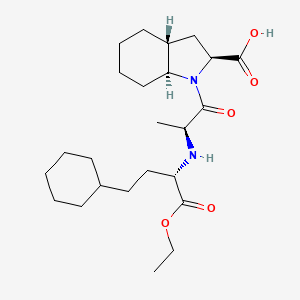
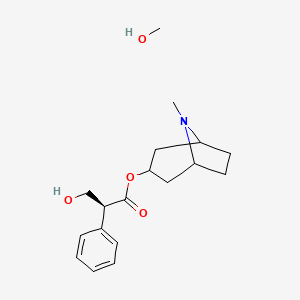
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
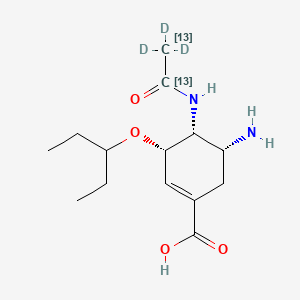

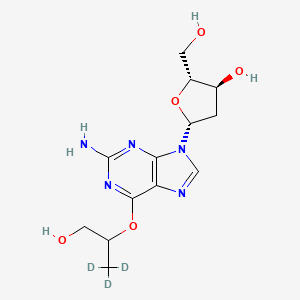
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
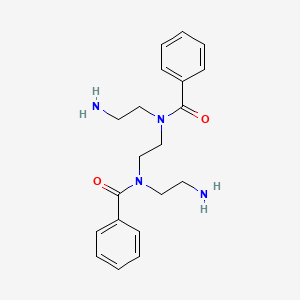
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
